BenchChemオンラインストアへようこそ!

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide

NOP Receptor Binding Affinity Pain Research

Procure this compound for exploratory SAR studies around the NOP receptor. Its distinct cyclohex-3-enecarboxamide cap may provide a unique interaction profile compared to other known NOP ligands. The trans-1,4-cyclohexyl spacer imparts conformational rigidity, making it an excellent probe for studying linker geometry effects on target engagement. Evaluate for off-target kinase activity, as the unsubstituted pyrazine may yield a distinct selectivity profile versus the 3-cyanopyrazine analog (CAS 2034194-48-2). For non-human research use only.

Molecular Formula C17H23N3O2
Molecular Weight 301.39
CAS No. 2034194-60-8
Cat. No. B2954618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide
CAS2034194-60-8
Molecular FormulaC17H23N3O2
Molecular Weight301.39
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
InChIInChI=1S/C17H23N3O2/c21-17(13-4-2-1-3-5-13)20-14-6-8-15(9-7-14)22-16-12-18-10-11-19-16/h1-2,10-15H,3-9H2,(H,20,21)
InChIKeyMCARAUBAFCRJLT-NJIVVBIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide: Structural and Procurement Baseline for Research Selection


N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide (CAS 2034194-60-8) is a synthetic small molecule with the molecular formula C17H23N3O2 and a molecular weight of 301.39 g/mol [1]. It belongs to a class of compounds characterized by a trans-1,4-cyclohexyl core, an ether-linked pyrazine ring, and a cyclohex-3-enecarboxamide moiety [1]. This structural class has been explored in medicinal chemistry for its potential to interact with various biological targets, particularly within the central nervous system [2]. The compound is primarily listed in chemical vendor catalogs for non-human research purposes, indicating its role as a research tool or intermediate rather than a final therapeutic agent [1].

Why Generic Substitution of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide is Not Supported by Data


Despite the availability of structurally similar compounds featuring the (1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl scaffold, such as N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)cyclohex-3-enecarboxamide (CAS 2034194-48-2), a direct functional substitution is not supported by publicly available comparative data [1]. The presence or absence of substituents on the pyrazine ring, like a cyano group, is known to significantly alter electronic properties and binding interactions in this chemical class, potentially leading to divergent biological activity profiles [2]. Without head-to-head quantitative biological activity data, any assumption of interchangeability between these analogs carries a high risk of experimental failure in target-based assays. The selection of a specific derivative for a research program must therefore be justified by proprietary data or further experimental profiling rather than class-level assumptions.

Quantitative Differentiation Evidence for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide: A Data Gap Analysis


Core Scaffold Potency Implication from BindingDB Data on a Structurally Related Analog

The core (1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl motif is associated with high-affinity binding in a related spirocyclic analog (BDBM177934 from patent US9120797), which demonstrated a Ki of 1.10 nM against the human nociceptin/orphanin FQ (NOP) receptor [1]. This serves as a class-level inference for the target compound's potential at the NOP receptor, as the conserved pyrazine-cyclohexyl ether is a critical pharmacophoric element. A direct comparator for the target compound with quantitative data is not available in the public domain.

NOP Receptor Binding Affinity Pain Research

Preliminary Monoamine Oxidase (MAO) Activity Profile for the Chemical Class

Compounds containing a pyrazin-2-yloxy motif have been evaluated for monoamine oxidase (MAO) inhibition, with some derivatives showing selective MAO-B inhibitory activity [1]. For example, certain pyrazine-based compounds have exhibited IC50 values in the low micromolar range against MAO-B [1]. No quantitative data is available for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide itself.

Monoamine Oxidase Neurochemistry Enzyme Inhibition

Validated Application Scenarios for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide in Specialized Research


Exploratory Nociceptin/Orphanin FQ (NOP) Receptor Pharmacology

Based on high-affinity binding data from a closely related analog (Ki = 1.10 nM for the human NOP receptor [1]), this compound is suitable as a tool for exploratory structure-activity relationship (SAR) studies around the NOP receptor. Its distinct cyclohex-3-enecarboxamide cap may provide a unique interaction profile compared to other known NOP ligands, though its direct binding affinity remains uncharacterized. Researchers should procure this compound for in-house radioligand displacement assays to determine its Ki and selectivity profile against related opioid receptors (µ, κ, δ).

Chemical Probe for Investigating Pyrazine Ether Conformational Effects

The trans-1,4-cyclohexyl spacer imparts significant conformational rigidity, positioning the pyrazine ring in a defined vector relative to the carboxamide [1]. This compound can serve as a conformational probe to study the effect of linker geometry on target engagement, particularly when compared to its more flexible or differently substituted analogs like the 3-cyanopyrazine derivative (CAS 2034194-48-2). Comparative X-ray crystallography or NMR studies with these analogs could elucidate key structure-activity relationships.

Negative Control or Selectivity Counter-Screen for Kinase Panels

Given the prevalence of pyrazine-containing kinase inhibitors in drug discovery, this compound may be evaluated for off-target kinase activity. Its unique substitution pattern, lacking a cyano group at the pyrazine 3-position, may result in a distinct selectivity profile compared to the 3-cyanopyrazine analog. Procurement for a broad kinase selectivity panel (e.g., Eurofins KinaseProfiler) would help define its utility as a potential negative control or a selective starting point.

Quote Request

Request a Quote for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.